molecular formula C5H5ClS2 B8000139 5-Chloro-2-thienyl methyl sulfide

5-Chloro-2-thienyl methyl sulfide

Cat. No.: B8000139
M. Wt: 164.7 g/mol
InChI Key: GUNLKGKZGKYEMY-UHFFFAOYSA-N
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Description

5-Chloro-2-thienyl methyl sulfide (CAS: Not explicitly provided in evidence) is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a methyl sulfide (-S-CH₃) group at the 2-position. This compound’s structural motif—chlorine and sulfur-based substituents—imparts unique electronic and steric properties, making it relevant in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-5-methylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLKGKZGKYEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chlorination of 2-thienyl methyl sulfide using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform at a temperature of around 30°C, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of thiophene derivatives, including 5-Chloro-2-thienyl methyl sulfide, often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-thienyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-2-thienyl methyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, reactivity, and applications of 5-chloro-2-thienyl methyl sulfide and related compounds:

Compound Name Structural Features Reactivity Applications Biological Activity References
This compound Thiophene with -Cl (C5) and -S-CH₃ (C2) Nucleophilic substitution at sulfur; oxidation to sulfoxide/sulfone possible Intermediate in drug synthesis (e.g., anticoagulants, COX-2 inhibitors) Not explicitly stated; inferred from analogs
5-Chlorothiophene-2-sulfonamide Thiophene with -Cl (C5) and -SO₂-NH₂ (C2) Hydrogen bonding via sulfonamide; electrophilic substitution at C3/C4 Antimicrobial agents, carbonic anhydrase inhibitors Sulfonamide moiety enhances enzyme inhibition
5-Chloro-2-thienyl methyl ketone Thiophene with -Cl (C5) and -CO-CH₃ (C2) Ketone undergoes condensation (e.g., semicarbazone formation) Pharmacophore in VEGFR2 inhibitors Antiangiogenic activity
Tioclomarol Complex structure with 5-chloro-2-thienyl and 4-hydroxycoumarin Anticoagulant activity via vitamin K antagonism Anticoagulant therapy (trade name: Apegmone) Prothrombin inhibition
4-(5-Chloro-2-thenoylmethyl)phenylsulfonamide 5-Chloro-2-thienyl linked to sulfonamide via methyl bridge COX-2 selective inhibition Anti-inflammatory, analgesic, antipyretic COX-2 inhibition (reduced GI toxicity)
5-Methylthiophene-2-sulfonyl chloride Thiophene with -CH₃ (C5) and -SO₂-Cl (C2) Electrophilic sulfonylation; reacts with amines/alcohols Intermediate for sulfonamide/sulfonate drugs Precursor to bioactive molecules

Key Comparative Insights

Electronic Effects :

  • The methyl sulfide group in this compound is less electron-withdrawing compared to sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NH₂) groups in analogs. This difference influences reactivity: sulfides are more prone to oxidation, while sulfonamides participate in hydrogen bonding .
  • Chlorine substitution at C5 enhances electrophilic aromatic substitution (e.g., nitration, halogenation) at C3/C4 positions, a feature exploited in synthesizing derivatives like dinitro intermediates .

Biological Activity :

  • Tioclomarol leverages the 5-chloro-2-thienyl group as part of a larger pharmacophore for anticoagulant activity, likely due to enhanced lipophilicity and target binding .
  • Sulfonamide derivatives (e.g., 5-chlorothiophene-2-sulfonamide) exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) compared to sulfides, attributed to the sulfonamide’s ability to coordinate metal ions .

Synthetic Utility :

  • Sulfonyl chlorides (e.g., 5-methylthiophene-2-sulfonyl chloride) are versatile intermediates for synthesizing sulfonamides and sulfonate esters, whereas methyl sulfides are often oxidized to sulfones for stability in drug candidates .
  • The methyl ketone derivative (5-chloro-2-thienyl methyl ketone) serves as a key fragment in VEGFR2 inhibitors, highlighting the role of carbonyl groups in target recognition .

Research Findings and Data

Reactivity and Stability

  • Oxidation Studies: Methyl sulfides oxidize to sulfoxides (e.g., using H₂O₂) and sulfones (e.g., using KMnO₄), critical for modulating drug metabolism and solubility .
  • Sulfonamide Stability : 5-Chlorothiophene-2-sulfonamide shows higher thermal stability (decomposition >200°C) compared to sulfonyl chlorides, which hydrolyze readily in moisture .

Pharmacological Data

  • Tioclomarol : Demonstrated ED₅₀ of 0.5 mg/kg in rodent models for anticoagulant activity, with a plasma half-life of 12 hours .
  • COX-2 Inhibitors: Derivatives like 4-(5-chloro-2-thenoylmethyl)phenylsulfonamide show IC₅₀ values of 50 nM for COX-2 vs. >10 µM for COX-1, indicating high selectivity .

Biological Activity

5-Chloro-2-thienyl methyl sulfide is a member of the thiophene family, characterized by its unique chemical structure that includes a chlorine atom at the 5-position and a methyl sulfide group at the 2-position. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC₆H₆ClOS
Molecular Weight164.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular processes.

Case Study: Antimicrobial Efficacy

In a study published by RSC Publishing, the compound was tested against several bacterial strains, yielding the following results:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound has promising potential as an antimicrobial agent.

Anti-inflammatory Effects

Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or inflammatory responses.
  • Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, leading to structural destabilization.

Applications in Drug Development

Given its biological activities, this compound is being explored as a pharmacophore for developing new therapeutic agents. Its structural characteristics make it a valuable scaffold for synthesizing derivatives with enhanced efficacy and specificity against targeted diseases.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
2-ChlorothiopheneLacks methyl sulfide groupLimited antimicrobial activity
5-Bromo-2-thienyl methyl sulfideBromine atom instead of chlorineSimilar antimicrobial effects
2-MethylthiopheneLacks chlorine atomLower reactivity

The presence of both chlorine and methyl sulfide groups in this compound enhances its chemical reactivity and biological activity compared to other thiophene derivatives.

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